molecular formula C25H34O4 B14476779 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- CAS No. 71947-64-3

2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-

Cat. No.: B14476779
CAS No.: 71947-64-3
M. Wt: 398.5 g/mol
InChI Key: UXFNAATUJSSAHF-KCWPHIDLSA-N
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Description

2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: is a complex organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its intricate structure, which includes multiple double bonds, a furan ring, and various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- involves several steps, typically starting with the preparation of the furan ring. Common synthetic routes include:

    Cyclization Reactions: Using precursors like furfural and appropriate catalysts to form the furan ring.

    Functional Group Addition: Introducing hydroxyl, methyl, and other functional groups through controlled reactions.

    Double Bond Formation: Employing methods like Wittig reactions to introduce double bonds at specific positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and functionalization processes, often using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.

    Substitution: Functional groups can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2(5H)-Furanone, 5-((2E,6S,7E,9E)-13-(3-furanyl)-2,6,10-trimethyl-2,7,9-tridecatrienyl)-4-hydroxy-3-methyl-, (5R)-: can be compared with other furanones, such as:

    2(5H)-Furanone: A simpler structure with fewer functional groups.

    5-Hydroxy-2(5H)-furanone: Contains a hydroxyl group, making it more reactive in certain conditions.

    Substituted Hydroxyl Furanones: Various derivatives with different substituents that alter their chemical and biological properties.

Properties

CAS No.

71947-64-3

Molecular Formula

C25H34O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2R)-2-[(2E,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-2,7,9-trienyl]-3-hydroxy-4-methyl-2H-furan-5-one

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,12,14-15,17-18,23,26H,6-7,10-11,13,16H2,1-4H3/b8-5+,19-9+,20-12+/t18-,23-/m1/s1

InChI Key

UXFNAATUJSSAHF-KCWPHIDLSA-N

Isomeric SMILES

CC1=C([C@H](OC1=O)C/C(=C/CC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/C)O

Canonical SMILES

CC1=C(C(OC1=O)CC(=CCCC(C)C=CC=C(C)CCCC2=COC=C2)C)O

Origin of Product

United States

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